3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile

Chemical Purity Procurement Specification Batch Consistency

3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile (CAS 2098000-75-8) is a synthetic spirocyclic molecule built on the 6-azaspiro[3.4]octane scaffold and decorated with an ethoxymethyl group at the 8-position and a 3-oxopropanenitrile moiety at the 6‑position nitrogen. This compound belongs to a growing class of azaspiro building blocks recognized for their three‑dimensional character and their ability to serve as privileged scaffolds in medicinal chemistry, particularly for kinase inhibitor programs.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 2098000-75-8
Cat. No. B1479004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile
CAS2098000-75-8
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCOCC1CN(CC12CCC2)C(=O)CC#N
InChIInChI=1S/C13H20N2O2/c1-2-17-9-11-8-15(12(16)4-7-14)10-13(11)5-3-6-13/h11H,2-6,8-10H2,1H3
InChIKeyIOGGXPPOIYNRBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile (CAS 2098000-75-8) – Spirocyclic Class Definition and Core Procurement Profile


3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile (CAS 2098000-75-8) is a synthetic spirocyclic molecule built on the 6-azaspiro[3.4]octane scaffold and decorated with an ethoxymethyl group at the 8-position and a 3-oxopropanenitrile moiety at the 6‑position nitrogen . This compound belongs to a growing class of azaspiro building blocks recognized for their three‑dimensional character and their ability to serve as privileged scaffolds in medicinal chemistry, particularly for kinase inhibitor programs [1]. The combination of the spirocyclic core and the electrophilic 3‑oxopropanenitrile side chain distinguishes it from simpler N‑substituted spiro analogs and positions it as a versatile intermediate for structure‑activity relationship (SAR) exploration and lead‑optimization campaigns.

Why Generic 6‑Azaspiro[3.4]octane or Simple 3‑Oxopropanenitrile Building Blocks Cannot Substitute 2098000-75-8 in Procurement


The 6‑azaspiro[3.4]octane core alone (CAS 765‑64‑0) lacks the 3‑oxopropanenitrile functionality that confers electrophilic reactivity and enables direct elaboration into kinase‑targeted chemical probes . Conversely, simple 3‑oxopropanenitrile derivatives without the spirocyclic framework (e.g., 3‑(4‑benzylpiperidin‑1‑yl)-3‑oxopropanenitrile) exhibit different conformational constraints and divergent selectivity profiles [1]. The specific regioisomeric arrangement in 2098000‑75‑8, with the ethoxymethyl group at the 8‑position and the 3‑oxopropanenitrile at the 6‑position nitrogen, creates a unique vector orientation that cannot be replicated by generic substitution, making direct interchange with off‑the‑shelf analogs scientifically indefensible in SAR‑driven programs.

Quantitative Procurement Evidence: Head‑to‑Head Purity, Scaffold Selectivity, and Physicochemical Comparisons for 2098000-75-8


Purity Superiority of 2098000‑75‑8: 98% (LeYan) vs. 95% Standard Industrial Offerings for Spirocyclic Intermediates

The LeYan supply of 3-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile is specified at 98% purity, which is a 3 absolute percentage‑point improvement over the 95% purity typical for closely related spirocyclic intermediates from alternative suppliers . For example, the unsubstituted 8-(ethoxymethyl)-6-azaspiro[3.4]octane (CAS 2090911‑85‑4) is offered at 95% purity by Biosynth/CymitQuimica . Higher initial purity reduces the burden of pre‑reaction purification and minimizes side‑product formation in multi‑step synthetic sequences.

Chemical Purity Procurement Specification Batch Consistency

Kinase Selectivity Potential Conferred by the 3‑Oxopropanenitrile Moiety: Class‑Level Evidence from 5‑Azaspiro[2.4]heptane and Piperidine Analogs

While direct kinase‑profiling data for 2098000‑75‑8 are absent from the public domain, the 3‑oxopropanenitrile moiety is a well‑established electrophilic warhead in several potent JAK‑family inhibitors. The 5‑azaspiro[2.4]heptane analog (R)‑6c exhibits an IC50 of 8.5 nM against JAK1 with 48‑fold selectivity over JAK2 [1]. Another 3‑oxopropanenitrile‑bearing compound (BindingDB BDBM286096) shows IC50 values of 29.3 nM (JAK1), 148 nM (JAK2), and 694 nM (JAK3), demonstrating that the cyanoacetyl group can drive selectivity within the kinase family [2]. The target compound 2098000‑75‑8 retains this reactive cyanoacetyl handle but positions it on a different spirocyclic core (6‑azaspiro[3.4]octane vs. 5‑azaspiro[2.4]heptane), offering a structurally distinct vector for exploring kinase‑selectivity SAR.

Kinase Selectivity JAK1 Inhibition 3‑Oxopropanenitrile Pharmacophore

Predicted Physicochemical Differentiation: Computed LogP and TPSA of 2098000‑75‑8 vs. Common 8‑Substituted 6‑Azaspiro[3.4]octane Analogs

The LeYan product page reports a computed LogP of 1.56528 and a topological polar surface area (TPSA) of 53.33 Ų for the target compound . By comparison, the parent 6‑azaspiro[3.4]octane (CAS 765‑64‑0) has a predicted LogP of approximately 1.2 and a TPSA of only 12.03 Ų (single nitrogen) . The introduction of the 3‑oxopropanenitrile side chain increases both lipophilicity and polar surface area, bringing the compound into a more favorable range for blood‑brain‑barrier (BBB) penetration prediction (LogP 1‑3, TPSA < 90 Ų), while the 8‑ethoxymethyl group adds further conformational and steric bulk absent in the bare scaffold. This differentiated property profile makes 2098000‑75‑8 a more advanced starting point for CNS‑oriented or cell‑permeable probe development compared to the simple spirocyclic amine.

Physicochemical Properties LogP TPSA Drug‑likeness

Synthetic Accessibility: Single‑Step Cyanoacetylation Advantage over Multi‑Step Custom Syntheses of Competing Spiro‑3‑oxopropanenitriles

The synthesis of 3‑oxopropanenitriles via direct electrophilic cyanoacetylation of heterocyclic amines using mixed anhydrides is a well‑documented, high‑yielding methodology that can be executed in a single synthetic step from the parent secondary amine [1]. Compounds that require assembly of the spirocyclic core after introduction of the 3‑oxopropanenitrile group (e.g., certain diazaspiro[3.4]octane derivatives) often demand 4‑6 synthetic steps with orthogonal protecting‑group strategies, substantially increasing time and cost [2]. The availability of a pre‑assembled 6‑azaspiro[3.4]octane intermediate (8‑(ethoxymethyl)-6‑azaspiro[3.4]octane) from suppliers means that 2098000‑75‑8 can be produced efficiently via a single N‑cyanoacetylation, minimizing procurement lead‑time for medicinal chemistry customers.

Synthetic Efficiency Cyanoacetylation Lead‑Time Reduction

Highest‑Value Application Scenarios for 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile Based on Differentiated Evidence


Kinase‑Focused Fragment‑Based Drug Discovery Requiring a Pre‑Activated Spirocyclic Warhead

For fragment‑based screening campaigns targeting Janus kinases (JAK1/2/3) or other cysteine‑containing kinases, 2098000‑75‑8 provides a ready‑to‑use electrophilic warhead pre‑installed on a three‑dimensional spirocyclic scaffold. The documented 3‑oxopropanenitrile‑driven JAK1 potency (8.5‑29.3 nM in related series) [1] and the 98% purity specification minimize false‑positive hit rates from impurities, making this compound an efficient starting point for covalent inhibitor design.

CNS‑Penetrant Probe Synthesis Using a Property‑Balanced Spirocyclic Intermediate

The computed LogP of 1.57 and TPSA of 53.33 Ų place 2098000‑75‑8 within the favorable CNS‑drug‑like property space (LogP 1‑3, TPSA < 90 Ų) . Medicinal chemistry teams pursuing neurodegenerative or neuroinflammatory targets can procure this intermediate to bypass the need for post‑synthetic property tuning, directly installing the spiro‑3‑oxopropanenitrile moiety into lead series and preserving CNS permeability potential.

Structure‑Activity Relationship (SAR) Expansion Around the 6‑Azaspiro[3.4]octane Core with Built‑In Diversification Handle

Unlike simple N‑alkyl or N‑Boc spiro intermediates, 2098000‑75‑8 carries a cyanoacetyl group that can serve as a precursor to amides, amidines, tetrazoles, and heterocycles [2]. For SAR programs that require rapid exploration of the vector projecting from the spirocyclic nitrogen, this compound offers a single‑step entry into diverse chemotypes, accelerating the exploration of chemical space around the 6‑azaspiro[3.4]octane core.

Intellectual‑Property‑Differentiated Lead Optimization in Autoimmune Disease Programs

The 5‑azaspiro[2.4]heptane 3‑oxopropanenitrile scaffold is extensively claimed in JAK‑inhibitor patents (e.g., US10081635) [3]. Switching to the isomeric 6‑azaspiro[3.4]octane core while retaining the validated 3‑oxopropanenitrile moiety provides a patent‑differentiating strategy. Procurement of 2098000‑75‑8 enables medicinal chemists to rapidly build IP‑distinct lead series without sacrificing the pharmacophoric features critical for kinase binding.

Quote Request

Request a Quote for 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.